molecular formula C4HBr2ClF6 B1333239 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane CAS No. 63573-66-0

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

Cat. No. B1333239
CAS RN: 63573-66-0
M. Wt: 358.3 g/mol
InChI Key: ZMYHDNKORPYGEM-UHFFFAOYSA-N
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Description

“2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane” is a chemical compound with the molecular formula C4HBr2ClF6 . It has a molecular weight of 358.3 .


Molecular Structure Analysis

The molecular structure of “2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane” consists of a carbon backbone with attached bromine, chlorine, and fluorine atoms . The InChI code for this compound is 1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H .


Physical And Chemical Properties Analysis

The boiling point of “2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane” is 78°C at 15mm pressure .

Scientific Research Applications

NMR Investigations

The compound 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane has been thoroughly investigated using nuclear magnetic resonance (NMR) techniques. These studies have yielded detailed information on chemical shifts and coupling constants, contributing significantly to our understanding of the molecule's structural and electronic properties (Hinton & Jaques, 1975).

Photoreaction Studies

In a study on photochemical reactions, 1,2-dibromo-1-chlorotrifluoroethane reacted with chlorotrifluoroethylene, producing various compounds including 1,4-dibromo-2,3-dichlorohexafluorobutane. This research provides insights into the synthesis of perfluoro-compounds and their reactivity under ultraviolet (UV) radiation (Dědek & Chvátal, 1986).

Synthetic Applications

The synthesis and reactivity of 3-chloro-2-fluorobut-2-en-4-olide, starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, have been explored. These studies are valuable for understanding the nucleophilic reactions of halogenated butanolides and butenolides, demonstrating their potential use in various synthetic pathways (Paleta, Volkov & Hetflejš, 2000).

Vaporization and Cohesive Energy Studies

Research on the enthalpies of vaporization and cohesive energies of various halogenalkanes, including 1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane, provides essential data on their thermodynamic properties. Such information is crucial for understanding the physical behavior of these compounds under different conditions (Svoboda, Kubeš & Basařová, 1992).

Electrochemical Reduction Studies

The electrochemical behavior of 1,4-dihalobutanes, including compounds similar to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, has been studied using cyclic voltammetry and controlled-potential electrolysis. These studies are instrumental in understanding the reduction processes and potentialapplications of these compounds in various chemical reactions and industrial processes (Pritts & Peters, 1995).

Synthesis and Structure Analysis

Research has been conducted on the synthesis and crystal structure analysis of compounds like 1,4-dichloro- and 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol dinitrates. These studies contribute to a better understanding of molecular interactions and crystal packing in halogenated compounds, which can have implications in material science and molecular engineering (Fedorov et al., 1992).

Chemical Reactions of Fluorinated Compounds

Investigations into the synthesis and reactivity of 2,3-bis(polyfluoroalkyl)quinoxalines have been carried out. Starting with hexafluoro-1,3-butadiene, various halogenated butenes, including derivatives similar to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, were synthesized and their reactions studied. This research expands our knowledge of the chemical behavior of polyfluorinated compounds and their potential applications (Hemer, Poŝta, Bárta & Dědek, 1989).

properties

IUPAC Name

2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYHDNKORPYGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClF6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378501
Record name 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane

CAS RN

63573-66-0
Record name 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Chapman, R Hill, J Muir… - Journal of Pharmacy …, 1967 - Wiley Online Library
The following impurities arising during the manufacture of a proprietary halothane have been identified by gas chromatographic, mass spectrometric, nmr and infrared techniques: 2‐…
Number of citations: 16 onlinelibrary.wiley.com

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